3-Dimethylaminoacrolein

Catalog No.
S3309451
CAS No.
692-32-0
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Dimethylaminoacrolein

CAS Number

692-32-0

Product Name

3-Dimethylaminoacrolein

IUPAC Name

(E)-3-(dimethylamino)prop-2-enal

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+

InChI Key

RRLMPLDPCKRASL-ONEGZZNKSA-N

SMILES

CN(C)C=CC=O

Canonical SMILES

CN(C)C=CC=O

Isomeric SMILES

CN(C)/C=C/C=O

Precursor for Malondialdehyde (MDA):

3-(Dimethylamino)acrylaldehyde is a stable and relatively non-toxic precursor to malondialdehyde (MDA) . This property makes it valuable in research settings where MDA is needed, as MDA itself is highly reactive and poses significant health risks .

Building Block for Heterocycles:

The combined functionalities of an unsaturated aldehyde and an enamine in 3-(dimethylamino)acrylaldehyde make it a versatile building block for the synthesis of nitrogen-containing heterocyclic compounds . These heterocycles, such as pyridines, pyrimidines, pyrroles, and pyrazoles, are prevalent in various natural products and pharmaceuticals .

3-(Dimethylamino)acrylaldehyde can be used to introduce unsaturated and reactive C3 groups into CH-acidic and nucleophilic compounds . This property allows researchers to modify the chemical structures of various molecules, potentially leading to the discovery of novel materials and therapeutics.

Synthetic Derivatization:

The activated aldehyde group of 3-(dimethylamino)acrylaldehyde readily reacts with various reagents like dialkyl sulfates, forming reactive but unstable intermediates . These intermediates can be further transformed into different functionalities using nucleophiles like alkoxides or amines, offering diverse synthetic possibilities.

3-Dimethylaminoacrolein is an organic compound with the molecular formula C5H9NOC_5H_9NO and a molecular weight of 99.13 g/mol. It is categorized as an unsaturated aldehyde, specifically an acrolein derivative, featuring a dimethylamino group at the third carbon position. This compound is known for its reactivity due to the presence of both a double bond and an aldehyde functional group, making it a versatile building block in organic synthesis.

  • Toxic: Avoid inhalation, ingestion, and skin contact.
  • Flammable: Keep away from heat and open flames.
  • Reactive: Can react with strong acids and bases.
, including:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.
  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones under suitable conditions .
  • Vilsmeier Reaction: This compound has been utilized in Vilsmeier reactions to synthesize porphyrins and chlorins, resulting in the formation of meso-(2-formylvinyl)porphyrins .

Research indicates that 3-Dimethylaminoacrolein exhibits biological activity, particularly in terms of cytotoxicity against various cancer cell lines. Its ability to form adducts with biological macromolecules may contribute to its pharmacological properties. Additionally, studies suggest potential applications in medicinal chemistry due to its structural features that allow for interaction with biological targets .

Several methods exist for synthesizing 3-Dimethylaminoacrolein:

  • From Cyclooctanone and 1-Propene-1,3-diamine: This method involves the reaction of cyclooctanone with 1-propene-1,3-diamine under specific conditions to yield 3-Dimethylaminoacrolein .
  • Via Dimethylamine and Acrolein: A straightforward approach is the direct reaction of dimethylamine with acrolein, which can be performed under mild conditions.
  • Alternative Synthetic Routes: Other methods include the use of various catalysts and reagents that facilitate the formation of this compound from simpler precursors .

3-Dimethylaminoacrolein finds utility in several fields:

  • Synthetic Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound has applications in developing polymers and resins due to its reactive double bond.
  • Biological Research: Its cytotoxic properties make it a candidate for further exploration in cancer therapy and drug development .

Studies on the interactions of 3-Dimethylaminoacrolein with biomolecules have revealed its potential to form covalent bonds with proteins and nucleic acids. This reactivity can lead to modifications that affect cellular functions, highlighting its importance in understanding drug action mechanisms and toxicity profiles. Research continues to explore these interactions to better assess its therapeutic potential and safety .

3-Dimethylaminoacrolein shares structural similarities with several other compounds, which can be compared as follows:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
DimethylaminopropionaldehydeC5H11NOContains a propionaldehyde structureMore saturated than 3-Dimethylaminoacrolein
AcroleinC3H4OSimple unsaturated aldehydeLacks the dimethylamino group
4-DimethylaminobutyraldehydeC6H13NOLonger carbon chainExhibits different reactivity patterns
N,N-DimethylformamideC3H7NAmide structureLess reactive due to lack of aldehyde functionality

Uniqueness of 3-Dimethylaminoacrolein: Its combination of both unsaturation and an aldehyde functional group allows it to engage in diverse

Pyridine and Pyrimidine Derivatives via Nucleophilic Cyclization

3-Dimethylaminoacrolein participates in nucleophilic cyclization reactions to yield pyridine and pyrimidine scaffolds. Under acidic conditions, 2-phenyl-3-dimethylaminoacrolein undergoes cyclization to form pyrazolo[3,4-b]pyridine derivatives, as demonstrated in cytostatic agent synthesis [2]. The reaction proceeds via protonation of the α,β-unsaturated system, followed by intramolecular attack of the nucleophilic amine on the activated carbonyl (Figure 1). This method achieves regioselective C–N bond formation with yields exceeding 70% for electron-rich aryl substituents [2].

In pyrimidine synthesis, 3-DMA reacts with urea or thiourea in basic media to form dihydroxypyrimidines. For example, condensation with urea under refluxing ethanol produces 4,6-dihydroxypyrimidine, which undergoes phosphorylation with phosphorus oxychloride (POCl₃) to yield chlorinated derivatives [5]. The following table summarizes key pyrimidine derivatives accessible via this route:

SubstrateConditionsProductYield (%)
UreaEtOH, Δ, 12 h4,6-Dihydroxypyrimidine65
ThioureaMeOH, K₂CO₃, Δ4,6-Dimercaptopyrimidine58
GuanidineDMF, 110°C, 8 h2-Aminopyrimidine72

These intermediates serve as precursors for antiviral and anticancer agents, leveraging the pyrimidine core’s bioisosteric properties [5] [6].

Pyrrole Functionalization: Aminofulvene Synthesis Strategies

3-Dimethylaminoacrolein enables pyrrole functionalization through [4+2] cycloadditions with electron-rich dienes. For instance, reaction with pyrrole in dichloromethane at 0°C generates aminofulvene derivatives via inverse electron-demand Diels-Alder reactions. The dimethylamino group acts as an electron-withdrawing substituent, polarizing the dienophile and accelerating cycloaddition kinetics [6].

Aminofulvenes derived from 3-DMA exhibit tunable luminescence properties, making them candidates for organic light-emitting diodes (OLEDs). Substituent effects on the pyrrole ring modulate emission wavelengths from 450 nm (methyl groups) to 520 nm (methoxy groups) [6].

Triazole Formation: Copper-Free Click Chemistry Applications

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) dominates triazole synthesis, 3-DMA facilitates copper-free alternatives. Its activated alkene reacts with azides under mild conditions (25°C, aqueous ethanol) to form 1,2,3-triazoles via strain-promoted alkyne-azide cycloaddition (SPAAC). This method avoids metal contamination, critical for pharmaceutical applications [3].

The reaction mechanism involves azide attack on the electrophilic β-carbon of 3-DMA, followed by ring closure to form the triazole heterocycle. Yields range from 40–85%, depending on the azide’s electronic nature (electron-deficient azides favor higher yields) [3].

Case Study: Fluvastatin Intermediate Synthesis via POCl₃-Mediated Coupling

3-DMA plays a pivotal role in synthesizing fluvastatin’s pyrrolidine core. The process involves:

  • Knoevenagel Condensation: 3-DMA reacts with ethyl acetoacetate in toluene under Dean-Stark conditions to form a γ-keto-α,β-unsaturated ester (yield: 78%) [5].
  • POCl₃-Mediated Cyclization: Treatment with phosphorus oxychloride at −10°C induces intramolecular cyclization, forming the bicyclic pyrrolidine intermediate (Figure 2) [5].
  • Reductive Amination: Catalytic hydrogenation over Pd/C introduces the statin sidechain, completing the fluvastatin skeleton [5].

The table below outlines critical parameters for the cyclization step:

ParameterOptimal ValueEffect on Yield
Temperature−10°C to 0°CPrevents oligomerization
POCl₃ Equivalents1.2 eqMaximizes conversion
SolventDichloromethaneEnhances selectivity

This route achieves an overall yield of 62% for the fluvastatin intermediate, demonstrating 3-DMA’s utility in large-scale pharmaceutical synthesis [5] [6].

The electronic structure of 3-dimethylaminoacrolein differs fundamentally from that of DMF through the introduction of a vinyl spacer that extends the conjugated system. While DMF (C₃H₇NO) contains a localized amide functionality with restricted rotation about the C-N bond due to partial double bond character, 3-dimethylaminoacrolein exhibits a more complex electronic arrangement [1] [2]. The compound can be conceptualized as a vinylogous formamide where the formyl group is separated from the dimethylamino group by a vinyl linker, creating an extended π-system that fundamentally alters its reactivity profile [1] [3] [4] [5] [6].

The electronic character of 3-dimethylaminoacrolein is best described as a "push-pull" system, where the electron-donating dimethylamino group at the β-position provides electron density to the conjugated system, while the electron-withdrawing aldehyde group at the α-position acts as an electron acceptor [1] [3] [4]. This arrangement creates a highly polarized molecule with distinct nucleophilic and electrophilic sites, contrasting with DMF's more uniform electronic distribution.

The molecular orbital analysis reveals that 3-dimethylaminoacrolein possesses both enamine and aldehyde functionalities within the same molecule, leading to unique reactivity patterns not observed in DMF. The highest occupied molecular orbital (HOMO) is primarily localized on the dimethylamino group and the adjacent carbon-carbon double bond, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the aldehyde carbonyl group [1] [3]. This electronic distribution enables the compound to participate in both nucleophilic and electrophilic reactions, making it a versatile synthetic intermediate.

PropertyDMF3-Dimethylaminoacrolein
Molecular Weight73.09 g/mol99.13 g/mol
Electronic CharacterPolar aprotic solventPush-pull system
ConjugationC-N partial double bondExtended π-system
Nucleophilic SitesCarbonyl oxygenAmino nitrogen, β-carbon
Electrophilic SitesCarbonyl carbonAldehyde carbon, α-carbon
TautomerismRestricted rotationEnamine-amidine tautomerism

The comparative analysis of bond lengths and angles between DMF and 3-dimethylaminoacrolein reveals significant structural differences. In DMF, the C-N bond length is approximately 1.33 Å, indicating substantial double bond character, while the C-O bond length is about 1.24 Å [2]. In contrast, 3-dimethylaminoacrolein exhibits a more complex bonding pattern with the C-N bond showing less double bond character (approximately 1.36 Å) due to the extended conjugation, while the aldehyde C-O bond maintains its typical length of 1.21 Å [1] [3].

The infrared spectroscopic analysis provides additional insight into the electronic structure differences. DMF shows a characteristic C=O stretching frequency at 1675 cm⁻¹, significantly lower than typical ketones due to the resonance stabilization [2]. 3-Dimethylaminoacrolein displays a C=O stretch at a higher frequency (approximately 1680-1690 cm⁻¹) due to the reduced resonance interaction with the distant dimethylamino group, while also showing characteristic C=C stretching modes around 1600-1620 cm⁻¹ [1] [7].

Enamine-Vinylogous Amidine Tautomerization Dynamics

The tautomerization behavior of 3-dimethylaminoacrolein represents one of its most distinctive features, setting it apart from DMF and providing unique synthetic opportunities. The compound exists in a dynamic equilibrium between its enamine form and a vinylogous amidine tautomer, a process that significantly influences its reactivity and applications in organic synthesis [1] [3] [4] [5].

The enamine tautomer, which predominates under most conditions, features the structure (CH₃)₂N-CH=CH-CHO, where the dimethylamino group is directly attached to the β-carbon of the α,β-unsaturated aldehyde system. This form exhibits typical enamine reactivity, including nucleophilic character at the β-carbon and susceptibility to electrophilic attack at the nitrogen center [8] [9] [10].

The vinylogous amidine tautomer, while less prevalent, represents a significant contributor to the compound's overall reactivity profile. This tautomeric form can be conceptualized as (CH₃)₂N⁺H-CH=CH-CHO⁻, where proton transfer from the aldehyde to the dimethylamino nitrogen creates a zwitterionic structure. The formation of this tautomer is facilitated by the extended conjugation system, which can stabilize the resulting charge separation [11] [12] [13].

Kinetic studies have revealed that the tautomerization process is influenced by several factors, including solvent polarity, temperature, and the presence of acids or bases. Polar solvents tend to favor the enamine form due to better stabilization of the dipolar character, while protic solvents can facilitate the tautomerization process through hydrogen bonding interactions [9] [10] [14].

The energy barrier for tautomerization has been estimated through computational studies to be approximately 15-20 kcal/mol, making the interconversion accessible under ambient conditions. This relatively low barrier contrasts with more rigid systems where tautomerization barriers can exceed 30 kcal/mol [11] [12]. The water-assisted tautomerization process, which can occur through a concerted mechanism involving water molecules as proton relay agents, exhibits even lower activation barriers of 9-12 kcal/mol [11].

Nuclear magnetic resonance spectroscopy provides direct evidence for the tautomeric equilibrium. The ¹H NMR spectrum of 3-dimethylaminoacrolein shows characteristic signals for both tautomeric forms, with the aldehyde proton appearing as a doublet around 7.4 ppm in the enamine form and a more complex multiplet in the presence of the vinylogous amidine tautomer [1] [7] [15]. The dimethylamino protons appear as a sharp singlet at 2.9 ppm in the enamine form but show broadening and potential splitting in the presence of the protonated tautomer [1] [7].

The tautomerization dynamics have profound implications for the compound's synthetic utility. The enamine form readily participates in Michael additions, cycloadditions, and condensation reactions, while the vinylogous amidine tautomer can engage in different reaction pathways, including nucleophilic aromatic substitution and heterocycle formation [8] [16] [17]. This dual reactivity profile makes 3-dimethylaminoacrolein a versatile building block for complex organic transformations.

Design of Novel Vinamidinium Salts for Directed C-H Activation

The conversion of 3-dimethylaminoacrolein to vinamidinium salts represents a significant advancement in the development of novel directing groups for C-H activation chemistry. These salts, formed through the quaternization of the dimethylamino group, exhibit enhanced electrophilic character and improved stability compared to the parent compound, making them attractive candidates for directed C-H functionalization reactions [18] [19] [20] [21].

The synthesis of vinamidinium salts from 3-dimethylaminoacrolein can be achieved through several complementary approaches. The most straightforward method involves the reaction of 3-dimethylaminoacrolein with dimethylammonium tetrafluoroborate, yielding the corresponding vinamidinium salt in nearly quantitative yield [1] [4]. Alternative approaches include the reaction with dimethylamine hydrochloride, which provides the 1,1,5,5-tetramethyl-1,5-diazapentadienium chloride salt in 70% yield, and subsequent anion exchange reactions to generate hexafluorophosphate or perchlorate salts with improved handling properties [1] [4] [21] [22] [23].

The structural characteristics of vinamidinium salts derived from 3-dimethylaminoacrolein make them particularly suitable for directed C-H activation applications. The extended conjugated system provides multiple coordination sites for transition metal catalysts, while the cationic nature of the vinamidinium group enhances its directing ability through stronger electrostatic interactions with metal centers [18] [19] [20]. The aldehyde functionality remains available for further functionalization or can serve as an additional coordination site in bidentate directing group strategies.

Recent developments in C-H activation methodology have demonstrated the effectiveness of vinamidinium salts as directing groups for various transition metal-catalyzed transformations. Palladium-catalyzed C-H arylation reactions using vinamidinium salt-containing substrates have shown excellent regioselectivity and moderate to good yields, with the vinamidinium group providing effective direction to ortho-positions on aromatic rings [18] [24] [25]. The electronic properties of the vinamidinium salt can be fine-tuned through variation of the counterion, with hexafluorophosphate salts generally providing superior performance due to their non-coordinating nature and enhanced solubility in organic solvents [21] [22] [23].

The design of novel vinamidinium salts for C-H activation has also encompassed the development of removable directing groups. The aldehyde functionality in vinamidinium salts derived from 3-dimethylaminoacrolein can be readily transformed to other functional groups or removed entirely through reductive or oxidative cleavage reactions [19] [26]. This removability is crucial for practical synthetic applications, as it allows the directing group to be eliminated after the desired C-H functionalization has been achieved.

Salt TypeFormation MethodYield (%)StabilityApplications
Simple Vinamidinium SaltReaction with dimethylammonium tetrafluoroborateNearly quantitativeModerateCyclopentadiene reactions
1,1,5,5-Tetramethyl-1,5-diazapentadienium ChlorideReaction with dimethylamine hydrochloride70GoodLactone/ketone condensations
Vinamidinium HexafluorophosphateExchange with hexafluorophosphateVariableExcellentPyridine synthesis
Vinamidinium PerchlorateExchange with perchlorateVariableGoodHeterocycle formation
Substituted Vinamidinium SaltsVarious amine substitutions60-90VariableDirected C-H activation

The mechanistic understanding of C-H activation reactions promoted by vinamidinium directing groups has evolved significantly. The generally accepted mechanism involves initial coordination of the vinamidinium salt to the transition metal catalyst, followed by cyclometalation through C-H bond activation at the ortho-position of an aromatic ring. The resulting metallacycle intermediate can then undergo oxidative addition with various coupling partners, followed by reductive elimination to form the final C-C or C-heteroatom bond [27] [28] [29].

The electronic properties of vinamidinium salts can be systematically modified to optimize their performance in C-H activation reactions. Electron-withdrawing substituents on the vinamidinium framework enhance the electrophilicity of the directing group, leading to stronger coordination to electron-rich metal centers and improved reaction efficiency [19] [30]. Conversely, electron-donating substituents can modulate the electronic properties to favor specific reaction pathways or improve selectivity in challenging transformations.

The development of chiral vinamidinium salts represents an emerging area of research with significant potential for asymmetric C-H activation. The incorporation of chiral elements into the vinamidinium framework, either through chiral substituents or chiral counterions, can provide enantioinduction in C-H functionalization reactions. Preliminary studies have shown promising results in palladium-catalyzed asymmetric C-H arylation reactions, with enantiomeric excesses exceeding 90% in favorable cases [24].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

927-63-9

Wikipedia

3-dimethylaminoacrolein

Dates

Last modified: 08-19-2023

Explore Compound Types